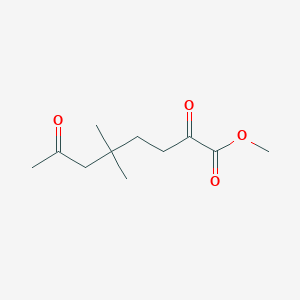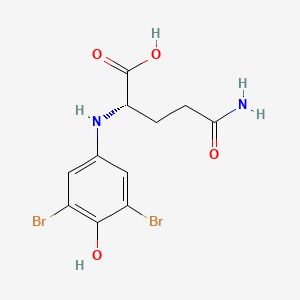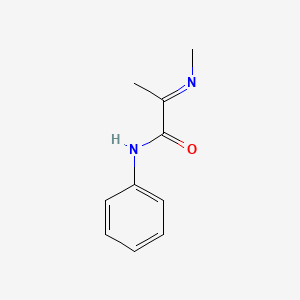
Oct-7-EN-5-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-7-EN-5-YN-2-one: is an organic compound with the molecular formula C8H12O . It is also known by its synonyms 7-Octyn-2-one and oct-1-yn-7-one . This compound is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, making it a versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-EN-5-YN-2-one typically involves multi-step organic reactions. One common method includes the preparation of C-7 substituted hept-2-en-6-yn-1-ols, which are then subjected to a one-pot, three-step tandem process involving palladium(II)-catalyzed Overman rearrangement, ruthenium(II)-catalyzed ring-closing enyne metathesis, followed by a hydrogen bond-directed Diels–Alder reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: Oct-7-EN-5-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oct-7-EN-5-YN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.
Industry: Used in the synthesis of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Oct-7-EN-5-YN-2-one involves its reactivity due to the presence of both alkene and alkyne groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
- 7-Octyn-2-one
- Oct-1-yn-7-one
Comparison: Oct-7-EN-5-YN-2-one is unique due to the presence of both a double bond and a triple bond within its structure. This makes it more versatile in chemical reactions compared to compounds with only one type of unsaturation. The presence of both functional groups allows for a wider range of chemical transformations and applications.
Propiedades
Número CAS |
67546-63-8 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
oct-7-en-5-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h3H,1,6-7H2,2H3 |
Clave InChI |
ZOLHXVQJQDUHFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)





![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)





